molecular formula C16H17NO3 B3032715 (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone CAS No. 391251-83-5

(2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone

Cat. No.: B3032715
CAS No.: 391251-83-5
M. Wt: 271.31 g/mol
InChI Key: RZPGVXAXYJOPTJ-UHFFFAOYSA-N
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Description

(2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.32 g/mol . This compound is characterized by the presence of an amino group, two methoxy groups, and a p-tolyl group attached to a methanone core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with p-tolylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-4,5-dimethoxyphenyl)(p-tolyl)methanone
  • (2-Amino-4,5-dimethoxyphenyl)(m-tolyl)methanone
  • (2-Amino-4,5-dimethoxyphenyl)(o-tolyl)methanone

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups enhances its reactivity and potential for various applications compared to its analogs .

Properties

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-4-6-11(7-5-10)16(18)12-8-14(19-2)15(20-3)9-13(12)17/h4-9H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPGVXAXYJOPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428088
Record name (2-Amino-4,5-dimethoxyphenyl)-p-tolylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391251-83-5
Record name (2-Amino-4,5-dimethoxyphenyl)-p-tolylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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